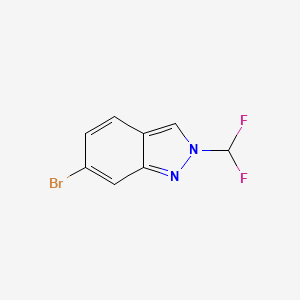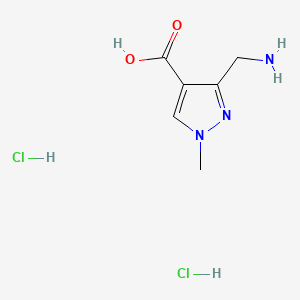
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C13H11N and a molecular weight of 181.23 g/mol This compound is characterized by a cyclobutane ring substituted with a 2-ethynylphenyl group and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Ethynylphenyl Substitution:
Carbonitrile Introduction: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or esters.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions .
Aplicaciones Científicas De Investigación
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carbonitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
1-(2-Ethynylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(2-Ethynylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(2-Ethynylphenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-(2-ethynylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H11N/c1-2-11-6-3-4-7-12(11)13(10-14)8-5-9-13/h1,3-4,6-7H,5,8-9H2 |
Clave InChI |
APSKKNZXKCHVIO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
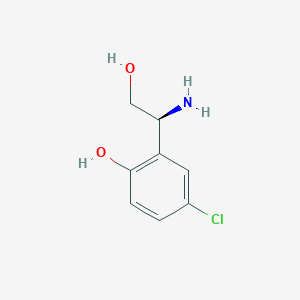
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
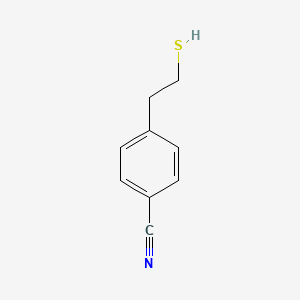
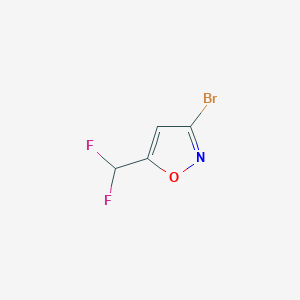
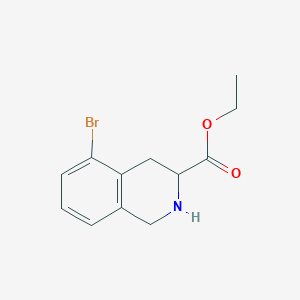
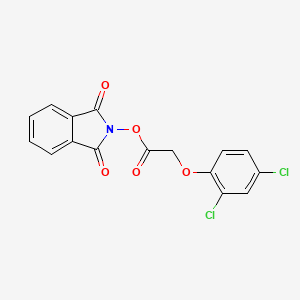
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
